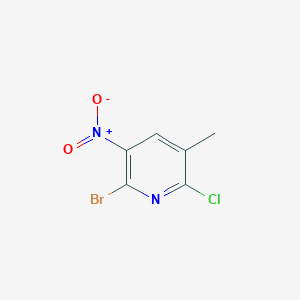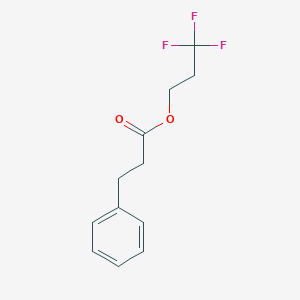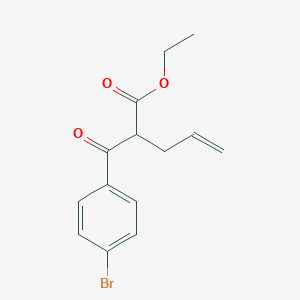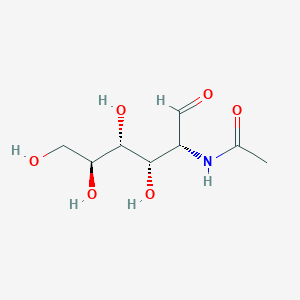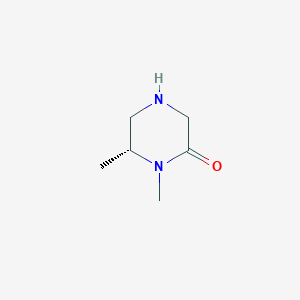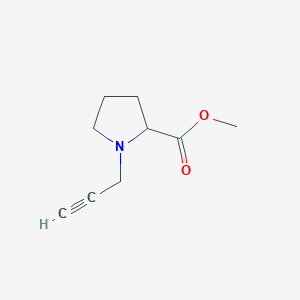![molecular formula C14H10BrNOS B13147489 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13147489.png)
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzo[d]thiazole family This compound is characterized by the presence of a bromine atom at the 7th position and a methoxyphenyl group at the 2nd position of the benzo[d]thiazole ring
Métodos De Preparación
The synthesis of 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole typically involves the reaction of 2-aminothiophenol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The resulting intermediate is then brominated using bromine or N-bromosuccinimide to obtain the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium hydride, potassium carbonate, and palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. It has shown promising activity against various bacterial and fungal strains.
Biological Studies: The compound is used in studies related to quorum sensing inhibition in Gram-negative bacteria.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits quorum sensing pathways in bacteria, thereby preventing biofilm formation and virulence production. The compound binds to the active site of quorum sensing receptors, such as LasR in Pseudomonas aeruginosa, and disrupts the signaling process .
Comparación Con Compuestos Similares
7-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole can be compared with other benzo[d]thiazole derivatives, such as:
2-(4-Methoxyphenyl)benzo[d]thiazole: Similar structure but lacks the bromine atom, which may result in different biological activities.
7-Chloro-2-(3-methoxyphenyl)benzo[d]thiazole: Contains a chlorine atom instead of bromine, which can influence its reactivity and biological properties.
2-(3-Methoxyphenyl)benzo[d]thiazole: Lacks the halogen substituent, which may affect its chemical reactivity and biological activity.
The presence of the bromine atom in this compound makes it unique and may contribute to its specific biological activities and reactivity compared to other similar compounds.
Propiedades
Fórmula molecular |
C14H10BrNOS |
|---|---|
Peso molecular |
320.21 g/mol |
Nombre IUPAC |
7-bromo-2-(3-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H10BrNOS/c1-17-10-5-2-4-9(8-10)14-16-12-7-3-6-11(15)13(12)18-14/h2-8H,1H3 |
Clave InChI |
COUSJOYXVVBTQL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C2=NC3=C(S2)C(=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


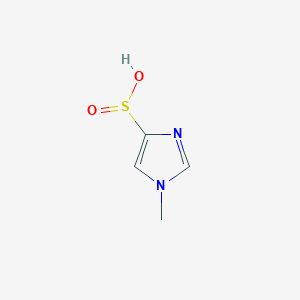
![8-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13147431.png)
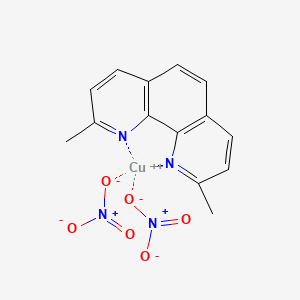
![8-Azaspiro[4.5]dec-2-en-1-one hydrochloride](/img/structure/B13147435.png)
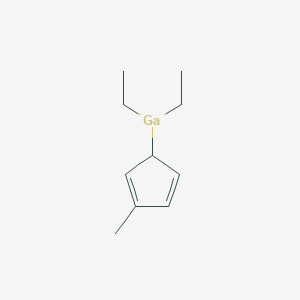
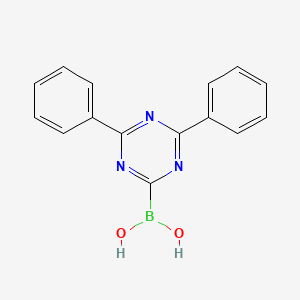
![N,N'-(([2,2'-Bipyridine]-3,4-diylbis(azanediyl))bis(carbonyl))dibenzamide](/img/structure/B13147454.png)
